[4-Bromo-2-(trifluoromethyl)phenyl]thiourea
Description
[4-Bromo-2-(trifluoromethyl)phenyl]thiourea is a thiourea derivative characterized by a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. This compound has garnered attention in organocatalysis and medicinal chemistry due to its unique electronic and steric properties. Its synthesis typically involves the reaction of 4-bromo-2-(trifluoromethyl)phenyl isothiocyanate with amines, yielding a white crystalline solid with a melting point range of 112–144 °C (depending on substituents) and a molecular formula of C₈H₅BrF₃N₂S .
Key spectral data include:
- ¹H-NMR (CDCl₃): δ 12.43 (brs, thiourea NH), 7.89–7.52 (m, aromatic protons) .
- ¹⁹F-NMR (CDCl₃): δ −61.39 (CF₃ group) .
- IR (KBr): ν 3373 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O stretch, if acylated), 1149 cm⁻¹ (C=S stretch) .
The compound is classified as a toxic solid (UN 2811, Hazard Class 6.1) and requires stringent handling protocols, including avoidance of skin/eye contact and storage in cool, dry conditions .
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2S/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGSKARZANHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382521 | |
| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208186-71-4 | |
| Record name | [4-Bromo-2-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-2-(trifluoromethyl)phenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with thiocyanate under acidic conditions. The reaction proceeds as follows:
- Dissolve 4-bromo-2-(trifluoromethyl)aniline in an appropriate solvent such as ethanol.
- Add thiocyanate to the solution.
- Adjust the pH to acidic conditions using hydrochloric acid.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-2-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted phenylthioureas.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
[4-Bromo-2-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Thiourea derivatives are widely studied for their catalytic, biological, and electronic properties. Below is a detailed comparison of [4-Bromo-2-(trifluoromethyl)phenyl]thiourea with analogous compounds:
Substituent Effects on Catalytic Activity
- The electron-withdrawing trifluoromethyl group enhances hydrogen-bond-donating (HBD) capacity, critical for organocatalysis. However, the para-bromo substituent in this compound induces a slightly lower Δδ value (4.82 ppm) compared to 3,5-bis(trifluoromethyl)phenyl thiourea (5.14 ppm), reducing its catalytic efficacy in reactions like aminolysis of carbonates .
Pharmacological Selectivity: Substituent-Dependent Ion Channel Modulation
- Minor structural differences drastically alter pharmacological outcomes. Replacing the tetrazolyl group in NS5806 with a bromo substituent (as in this compound) may eliminate its ion channel modulation, highlighting the sensitivity of biological targets to substituent geometry .
Biological Activity
[4-Bromo-2-(trifluoromethyl)phenyl]thiourea is an organic compound characterized by a thiourea functional group attached to a phenyl ring, which is further substituted with bromine and trifluoromethyl groups. Its molecular formula is CHBrFNS. This compound has garnered attention for its diverse biological activities, primarily due to its ability to interact with various biological targets, including enzymes and receptors.
Structure-Activity Relationship (SAR)
The unique combination of substituents on the phenyl ring significantly influences the biological effects of this compound. The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can enhance its biological activity or lead to the development of derivatives with specific properties. For instance, the presence of halogen substituents often correlates with increased antimicrobial activity, as seen in various studies involving similar thiourea compounds.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Activity : Studies have shown that thiourea derivatives exhibit strong antimicrobial properties. For example, related compounds have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .
- Antitumor Activity : Research indicates that some thiourea derivatives exhibit moderate antitumor activity against various cancer cell lines, including SW480 and PC3. Notably, these compounds showed low toxicity towards normal cells, suggesting a potential therapeutic window for further development .
- Enzyme Inhibition : The compound acts as a dual inhibitor of DNA gyrase and topoisomerase IV, which are critical targets in bacterial DNA replication and transcription. This mechanism underlies its effectiveness against resistant bacterial strains .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound and its complexes. The results indicated that this compound exhibited superior activity against various strains of bacteria compared to traditional antibiotics. For instance, it was more effective than isoniazid against mycobacterial strains isolated from tuberculosis patients .
Case Study 2: Antitumor Activity
In another investigation, thiourea derivatives were screened for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain derivatives of this compound had IC values indicating significant cytotoxicity against MCF-7 (breast cancer) cells, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromoaniline | Contains an amine group instead of thiourea | Known for its use in dye synthesis |
| 2-Trifluoromethylphenylthiourea | Similar phenyl ring but without bromine | Exhibits different biological activity profiles |
| 3-Bromo-4-(trifluoromethyl)aniline | Contains both bromine and trifluoromethyl | Used in pharmaceuticals but with distinct SAR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
